B1575828 Tachystatin-A 1

Tachystatin-A 1

Cat. No.: B1575828
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Description

Overview of Antimicrobial Peptides (AMPs) in Innate Immunity

Antimicrobial peptides (AMPs) are evolutionarily ancient molecules and a fundamental component of the innate immune system, providing a first line of defense against pathogens in a vast range of organisms, from bacteria to mammals. nih.govantibodies-online.comnih.gov These gene-encoded peptides are typically short, consisting of fewer than 100 amino acids, and are characterized by their cationic and amphipathic nature. nih.govfrontiersin.org This structure allows them to interact with and disrupt the negatively charged membranes of microorganisms. nih.gov AMPs exhibit a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi, and viruses. frontiersin.org Beyond their direct antimicrobial actions, many AMPs also function as immunomodulators, capable of recruiting various immune cells like neutrophils, monocytes, and T-cells to the site of infection, thereby bridging the innate and adaptive immune responses. frontiersin.orgresearchgate.net

The Significance of Marine Invertebrates as Sources of Novel Bioactive Peptides

Marine invertebrates, which often lack an adaptive immune system, rely heavily on their robust innate immunity for survival in microbially rich aquatic environments. nih.govunav.edu This has made them a prolific source of diverse and potent bioactive compounds, including a wide array of AMPs. nih.gov The unique and often extreme conditions of marine ecosystems have driven the evolution of molecules with novel structures and mechanisms of action, making them promising candidates for new therapeutic agents. nih.govfrontiersin.org

Among these organisms, the horseshoe crab (Tachypleus tridentatus) is a particularly noteworthy source of AMPs. nih.gov Its hemocytes (blood cells) produce a variety of defense molecules, including the Tachyplesin and Tachystatin families of peptides, which play a crucial role in the animal's defense against invading microbes. nih.govnih.govresearchgate.net

Positioning Tachystatin-A 1 in the Broader Context of Natural Product Discovery

This compound is a member of the Tachystatin family of antimicrobial peptides, which also includes Tachystatin B and Tachystatin C. nih.gov These peptides were discovered and isolated from the hemocytes of the Japanese horseshoe crab, Tachypleus tridentatus. nih.govwikipedia.org Tachystatins are recognized for their broad-spectrum antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as fungi. nih.govresearchgate.net

A key feature of the Tachystatin family is their ability to bind to chitin (B13524). wikipedia.orgnih.gov Their antifungal mechanism is believed to involve changing the cell morphology of fungi by binding to the chitin present in the cell wall, thereby inhibiting growth. nih.gov

The solution structure of this compound has been determined using nuclear magnetic resonance (NMR). It features a distinctive cysteine-stabilized, triple-stranded β-sheet, a structure often referred to as an inhibitor cystine knot (ICK) motif. wikipedia.orgnih.govresearchgate.net This compact, stable structure creates an amphiphilic fold, a common characteristic of peptides that interact with biological membranes. nih.govresearchgate.net Interestingly, this compound shares structural similarities with mammalian defensins and even certain neurotoxins, such as ω-agatoxin IVA from spider venom, suggesting a potentially similar mode of antimicrobial action. nih.govnih.gov

Table 1: Properties of this compound

Property Description Source(s)
Source Organism Japanese Horseshoe Crab (Tachypleus tridentatus) nih.govresearchgate.net
Location Hemocytes nih.govresearchgate.net
Peptide Family Tachystatin nih.gov
Key Structural Motif Cysteine-stabilized triple-stranded β-sheet (Inhibitor Cystine Knot) wikipedia.orgnih.govdbpedia.org
Biological Activity Antimicrobial (Gram-positive and Gram-negative bacteria, fungi), Chitin-binding nih.govresearchgate.netnih.gov
Antifungal Mechanism Binds to chitin in the fungal cell wall, inhibiting growth nih.gov

Research Gaps and Opportunities in this compound Studies

While the three-dimensional structure of this compound is well-characterized, several areas remain open for further investigation. The precise molecular mechanism by which it exerts its broad-spectrum bactericidal activity is not fully understood, though it is hypothesized to be similar to that of defensins. wikipedia.orgnih.gov Elucidating this mechanism is a key research gap.

Furthermore, although this compound is known to be a chitin-binding peptide and the phenylalanine residue at position 9 has been suggested as essential for this interaction, the specific dynamics of this binding are not yet fully clarified. nih.govresearchgate.net Further studies are needed to understand how this binding translates into its potent antifungal activity.

The Tachystatin family itself presents opportunities for comparative functional studies. Although Tachystatins A, B, and C possess similar cysteine-stabilized structures, they exhibit functional differences; for instance, only Tachystatin C shows hemolytic activity. nih.gov Investigating the structure-function relationships that account for these differences could provide valuable insights into peptide design. The unique and stable structure of this compound makes it an attractive scaffold for the development of novel anti-infective agents, representing a significant opportunity in an era of increasing antibiotic resistance. nih.gov

**Table 2: Selected Antimicrobial Peptides from *Tachypleus tridentatus***

Peptide Family Member(s) Key Characteristics Source(s)
Tachyplesin Tachyplesin I, Tachyplesin II Cationic, 17-18 amino acids, amphiphilic β-sheet structure, binds to lipopolysaccharide (LPS). nih.govnih.govresearchgate.net
Big Defensin - 79 amino acids, contains a hydrophobic N-terminus and a cationic C-terminus. nih.gov
Tachystatin Tachystatin A, B, C Cysteine-stabilized β-sheet, chitin-binding, broad-spectrum antimicrobial activity. nih.govwikipedia.orgresearchgate.net
Tachycitin - 73 amino acids, five disulfide bonds, weak antibacterial activity but synergistic with Big Defensin. nih.gov

Properties

bioactivity

Antibacterial, Antifungal

sequence

YSRCQLQGFNCVVRSYGLPTIPCCRGLTCRSYFPGSTYGRCQRF

Origin of Product

United States

Discovery, Origin, and Biological Context of Tachystatin a 1

Isolation and Initial Characterization from Tachypleus tridentatus Hemocytes

Tachystatin-A 1 was first identified and isolated from the hemocytes, the circulating blood cells, of the Japanese horseshoe crab, Tachypleus tridentatus. springernature.comresearchgate.netnih.gov These antimicrobial peptides, including this compound, were found to be stored within the granules of these hemocytes. researchgate.netmost.gov.bd Upon encountering pathogens, these granules are released into the hemolymph, the arthropod equivalent of blood, as a crucial part of the innate immune response. researchgate.netmost.gov.bd Initial characterization revealed that tachystatins exhibit a broad spectrum of antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as fungi. nih.gov The solution structure of this compound was determined using two-dimensional nuclear magnetic resonance (NMR) spectroscopy, which revealed a distinctive three-dimensional conformation. nih.gov

Classification within the Tachystatin Peptide Family (Tachystatin A, B1, B2, C)

The tachystatin family is composed of several members, primarily Tachystatin A, Tachystatin B (with its isopeptides B1 and B2), and Tachystatin C. nih.govnih.gov Tachystatin A is homologous to Tachystatin B, sharing sequence similarities. However, Tachystatin C does not show significant sequence similarity to either Tachystatin A or B. While all members of the tachystatin family possess three disulfide bridges, their antimicrobial activities and other properties can vary. nih.gov For instance, Tachystatin C is noted to be the most potent among them and is the only one to exhibit hemolytic activity. most.gov.bdnih.govfrontiersin.org In contrast, Tachystatins B1 and B2 are more effective against fungi and Gram-positive bacteria compared to A and C. most.gov.bdresearchgate.net All tachystatins, including A1, have a notable ability to bind to chitin (B13524), a key component of fungal cell walls. nih.gov

Table 1: Members of the Tachystatin Peptide Family

Peptide Key Characteristics
Tachystatin A Homologous to Tachystatin B, shows significant structural similarity to ω-agatoxin-IVA.
Tachystatin B1 & B2 Isopeptides, more potent against fungi and Gram-positive bacteria than A and C. most.gov.bdresearchgate.net
Tachystatin C Most potent of the family, exhibits hemolytic activity, and has no significant sequence similarity to A or B. most.gov.bdnih.govfrontiersin.org

Role of Tachystatins in the Innate Immune System of Tachypleus tridentatus

Tachystatins are a vital component of the innate immune system of the horseshoe crab Tachypleus tridentatus. most.gov.bdnih.gov These antimicrobial peptides are stored in the granules of hemocytes and are released upon detection of pathogens like bacteria and fungi. researchgate.netmost.gov.bdniscpr.res.in Their primary function is to directly combat invading microorganisms. They exhibit broad-spectrum activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govfrontiersin.org A key mechanism of their antifungal activity is their ability to bind to chitin, a major structural component of fungal cell walls, which can lead to changes in the fungi's cell morphology and inhibit their growth. nih.govfrontiersin.org The various defense molecules in the horseshoe crab's hemolymph, including the different tachylectins and tachystatins, are thought to work synergistically to provide a robust and effective defense against a wide array of pathogens. most.gov.bdnih.govglycoforum.gr.jp

Molecular Architecture and Conformational Dynamics of Tachystatin a 1

Primary Structure and Amino Acid Sequence Analysis

The primary structure of a protein, its amino acid sequence, is the foundation of its three-dimensional architecture and function. Tachystatin-A1 is a 44-amino acid peptide. cpu-bioinfor.org

The specific amino acid sequence for Tachystatin-A1 is as follows: YSRCQLQGFNCVVRSYGLPTIPCCRGLTCRSYFPGSTYGRCQRF cpu-bioinfor.org

Tachystatin A exists as two isopeptides, Tachystatin-A1 and Tachystatin-A2. researchgate.net These isoforms exhibit a high degree of sequence homology, differing only by a single amino acid at the C-terminus. In Tachystatin-A1, the final residue is Phenylalanine (F), whereas in Tachystatin-A2, it is Tyrosine (Y). researchgate.net This minor variation highlights the subtle diversity within this peptide family.

IsoformC-Terminal Amino Acid
Tachystatin-A1 Phenylalanine (F)
Tachystatin-A2 Tyrosine (Y)

A defining feature of the Tachystatin-A1 primary structure is the presence of six conserved cysteine (C) residues. These residues are crucial for the peptide's stability and tertiary structure, forming three intramolecular disulfide bonds. cpu-bioinfor.orgresearchgate.net These covalent linkages create a rigid and stable molecular scaffold. The disulfide bridges in Tachystatin-A1 have been determined to connect the cysteine residues at the following positions:

Cys4 to Cys24

Cys11 to Cys29

Cys23 to Cys41

This specific connectivity is essential for establishing the peptide's compact, folded structure. researchgate.net

Disulfide BondCysteine 1Cysteine 2
Bond 1 Cys4Cys24
Bond 2 Cys11Cys29
Bond 3 Cys23Cys41

Three-Dimensional Solution Structure Elucidation

The three-dimensional structure of Tachystatin-A1 in solution was determined using two-dimensional nuclear magnetic resonance (NMR) spectroscopy and distance-restrained simulated annealing calculations. researchgate.netnih.gov This analysis revealed a compact and well-defined architecture.

The predominant secondary structure within Tachystatin-A1 is a cysteine-stabilized triple-stranded β-sheet. researchgate.netnih.govpdbj.org This motif consists of three antiparallel β-strands, a common feature in many antimicrobial peptides. The structure is rigidly held together by the three disulfide bonds, which contribute significantly to its stability. researchgate.netwikipedia.org This compact, sheet-like structure is a key element of its molecular framework.

Tachystatin-A1 exhibits a distinct amphiphilic fold, a characteristic observed in many peptides that interact with biological membranes. researchgate.netnih.govpdbj.org This means the peptide folds in such a way that it segregates its hydrophobic (water-repelling) and hydrophilic (water-attracting) amino acid residues into separate regions of the molecule. This spatial arrangement is crucial for its ability to interact with and disrupt the lipid membranes of microorganisms. The amphipathic nature is a common trait among cationic antimicrobial peptides and is fundamental to their mechanism of action. ubc.ca

Key Structural Motifs and Their Functional Relevance

The specific three-dimensional arrangement of Tachystatin-A1 gives rise to structural motifs that are directly linked to its biological functions. The cysteine-stabilized β-sheet structure is itself a critical motif for its antimicrobial activity, sharing similarities with defensins, another class of antimicrobial peptides. researchgate.netebi.ac.uk

Furthermore, Tachystatin-A1 is known to be a chitin-binding peptide. researchgate.netpdbj.org Structural comparisons with cellulose-binding proteins suggest that the Phenylalanine residue at position 9 (Phe9) may be an essential component of the chitin-binding site. researchgate.netnih.gov Interestingly, Tachystatin-A1 also shows structural similarities to ω-agatoxin IVA, a neurotoxin from spider venom, despite having weak sequence similarity. researchgate.net This suggests that these peptides may belong to a novel family of chitin-binding peptides with a unique structural motif for this function. researchgate.netproteopedia.org The rigid, disulfide-linked structure likely provides the necessary scaffold to present key residues, like Phe9, for effective interaction with target molecules such as chitin (B13524) on fungal cell walls.

Inhibitory Cystine-Knot (ICK) Motif in Tachystatins

A defining feature of the tachystatin family, including Tachystatin-A 1, is the presence of an Inhibitory Cystine-Knot (ICK) motif. researchgate.netresearchgate.net This structural motif is an evolutionarily conserved architecture found across a diverse range of organisms, from plants and fungi to the venoms of spiders and scorpions. researchgate.netoup.com The ICK motif is defined by a unique arrangement of three disulfide bonds. researchgate.net Two of these bonds and their connecting backbone segments form a ring, which is then threaded by the third disulfide bond, creating a "pseudo-knot" structure. researchgate.net This intricate cross-bracing of cysteine residues confers exceptional thermal, chemical, and enzymatic stability to the peptide. researchgate.net

In this compound, the structure is stabilized by three disulfide bridges, forming the characteristic knot. wikipedia.orgmdpi.com This cysteine-stabilized, triple-stranded β-sheet conformation is fundamental to its amphiphilic folding, a common feature in many peptides that interact with biological membranes. researchgate.netnih.gov The ICK framework is not only critical for maintaining the peptide's three-dimensional shape but also for its biological function.

Identification of Novel Chitin-Binding Structural Motifs

This compound is a potent chitin-binding peptide, a property directly linked to its antifungal activity. researchgate.net Structural analysis has shown that this compound and related peptides possess a chitin-binding motif that is structurally distinct from other well-characterized chitin-binding domains. researchgate.netnih.govproteopedia.org This suggests that tachystatins belong to a novel family of chitin-binding peptides. researchgate.netresearchgate.net

The binding is highly specific; tachystatins bind significantly to chitin but not to other polysaccharides like cellulose, mannan, xylan, or laminarin. researchgate.net Research indicates that specific amino acid residues are essential for this interaction. For this compound, comparison with cellulose-binding proteins suggested that the Phenylalanine residue at position 9 (Phe9) might be crucial for its binding to chitin. researchgate.netnih.govproteopedia.org In the related Tachystatin B, which shares significant structural similarity, Tyr(14) and Arg(17) located in the loop between the first and second β-strands are thought to be essential for this binding activity. wikipedia.orgrcsb.org This specific molecular recognition of chitin, a key component of fungal cell walls and arthropod exoskeletons, is a primary mechanism for its targeted antifungal action. researchgate.net

Structural Comparisons with Related Peptides

The unique structure of this compound invites comparison with other peptides that share similar motifs or originate from similar biological sources. These comparisons highlight both conserved evolutionary features and divergent functional adaptations.

Homologies with Omega-Agatoxin IVA and Mammalian Defensins

Despite originating from vastly different organisms, this compound shares remarkable structural similarities with ω-agatoxin IVA, a neurotoxin from spider venom that acts as a calcium channel antagonist. researchgate.netnih.govproteopedia.org Both peptides possess the highly stable ICK motif and a cysteine-stabilized β-sheet structure. researchgate.net This structural homology is so significant that it led to the successful prediction and confirmation that ω-agatoxin IVA also exhibits antifungal and chitin-binding properties, although weaker than those of tachystatins. researchgate.netmdpi.com However, while their core scaffold is similar, their primary biological roles are distinct, with this compound functioning as an antimicrobial agent and ω-agatoxin IVA as a potent neurotoxin. this compound does not exhibit the P-type calcium channel blocking activity characteristic of the agatoxin. proteopedia.org

This compound also shares structural features with mammalian defensins. researchgate.netproteopedia.org Defensins are a cornerstone of innate immunity in vertebrates and are characterized by a cysteine-rich, β-sheet structure. mdpi.com The similarity lies in the general amphiphilic fold and the presence of a cysteine-stabilized framework, suggesting a convergent evolutionary strategy for creating stable, membrane-interacting antimicrobial peptides. researchgate.net However, the specific disulfide connectivity and the presence of the ICK motif in this compound differentiate it from the typical β-defensin fold found in mammals. mdpi.com

Comparative Structural Analysis with Other Horseshoe Crab AMPs (e.g., Tachyplesins, Tachycitin, Big Defensin)

The hemolymph of the horseshoe crab contains a suite of antimicrobial peptides (AMPs), each with a distinct molecular architecture. researchgate.netresearchgate.netnih.gov

Tachyplesins : These are small, 17-residue cationic peptides that form an antiparallel β-sheet stabilized by two disulfide bonds. mdpi.comnih.gov Their structure is a simple β-hairpin, which is fundamentally different from the larger, triple-stranded, ICK-containing structure of this compound. nih.gov

Tachycitin : This is a 73-residue, chitin-binding protein with five disulfide bonds. mdpi.comnih.gov While it shares the function of chitin binding with tachystatins, its structure is different. researchgate.net Tachycitin's C-terminal motif shows structural similarity to the chitin-binding domain of hevein, a plant protein, which is a different fold compared to the novel chitin-binding motif of this compound. researchgate.net

Big Defensin : This 79-residue peptide is considered an ancestral form of vertebrate β-defensins and has a disulfide array identical to that of bovine β-defensins. mdpi.commdpi.com Its structure is bipartite, containing two distinct domains, including a four-stranded anti-parallel sheet at the C-terminus. mdpi.com This modular architecture is distinct from the single-domain, compact ICK fold of this compound. researchgate.netnih.gov

Table 1: Structural Comparison of this compound and Related Peptides

Peptide Source Organism Key Structural Motif Number of Cysteine Residues Primary Function
This compound Horseshoe Crab (Tachypleus tridentatus) Inhibitory Cystine-Knot (ICK), Triple-stranded β-sheet 6 Antimicrobial, Chitin-binding
Omega-Agatoxin IVA Funnel-web Spider (Agelenopsis aperta) Inhibitory Cystine-Knot (ICK) 8 Neurotoxin (Ca2+ channel blocker), Antifungal
Mammalian Defensins Mammals (e.g., Human, Bovine) β-sheet stabilized by 3 disulfide bonds (β-defensin fold) 6 Antimicrobial
Tachyplesins Horseshoe Crab (Tachypleus tridentatus) β-hairpin stabilized by 2 disulfide bonds 4 Antimicrobial
Tachycitin Horseshoe Crab (Tachypleus tridentatus) Cysteine-stabilized α/β motif, Hevein-like domain 10 Antimicrobial, Chitin-binding
Big Defensin Horseshoe Crab (Tachypleus tridentatus) β-defensin-like fold with N-terminal extension 6 Antimicrobial

Biological Activities and Cellular/molecular Mechanisms of Action of Tachystatin a 1

Broad-Spectrum Antimicrobial Activity (In Vitro Observations)

Tachystatin-A1 demonstrates a robust antimicrobial profile, exhibiting inhibitory effects against a diverse array of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal species. frontiersin.orgnih.govfrontiersin.orgmdpi.comresearchgate.netmost.gov.bd This broad-spectrum activity underscores its potential as a template for novel anti-infective agents. nih.govfrontiersin.orgmdpi.commost.gov.bdnih.govubc.ca The antimicrobial efficacy of Tachystatin-A1 and its related compounds, Tachystatin-A2 and Tachystatin-B2, has been quantified against several key pathogens, as detailed in the table below.

Table 1: In Vitro Antimicrobial Activity of Tachystatins

Compound Microorganism Type IC50 (µg/ml)
Tachystatin-A2 Staphylococcus aureus Gram-Positive Bacteria 4.2 mybiosource.comuniprot.org
Escherichia coli Gram-Negative Bacteria 25 mybiosource.comuniprot.org
Candida albicans Fungus 3.0 mybiosource.comuniprot.org
Pichia pastoris Fungus 0.5 mybiosource.comuniprot.org
Tachystatin-B2 Staphylococcus aureus Gram-Positive Bacteria 7.4 uniprot.orgtcdb.org
Escherichia coli Gram-Negative Bacteria No inhibition at 100 uniprot.orgtcdb.org
Candida albicans Fungus 3.0 uniprot.orgtcdb.org

Activity Against Gram-Positive Bacteria

Tachystatin-A1 and its analogs exhibit significant activity against Gram-positive bacteria. frontiersin.orgnih.govfrontiersin.orgmdpi.commost.gov.bd For instance, Tachystatin-A2, a closely related peptide, demonstrates a potent inhibitory concentration (IC50) of 4.2 µg/ml against Staphylococcus aureus. mybiosource.comuniprot.org Similarly, Tachystatin-B2 is also effective against S. aureus, with a reported IC50 of 7.4 µg/ml. uniprot.orgtcdb.org This consistent efficacy highlights the potential of the tachystatin family in combating Gram-positive pathogens.

Activity Against Gram-Negative Bacteria

The activity of tachystatins against Gram-negative bacteria appears to be more variable. frontiersin.orgnih.govfrontiersin.orgmdpi.commost.gov.bd Tachystatin-A2 shows moderate activity against Escherichia coli, with an IC50 of 25 µg/ml. mybiosource.comuniprot.org In contrast, Tachystatin-B2 displays no inhibitory effect on E. coli even at concentrations as high as 100 µg/ml. uniprot.orgtcdb.org This suggests that subtle structural differences between tachystatin variants can significantly impact their efficacy against Gram-negative bacteria.

Antifungal Activity

Tachystatins demonstrate pronounced antifungal properties. frontiersin.orgnih.govfrontiersin.orgmdpi.commost.gov.bdnih.govfrontiersin.orgasm.org Tachystatin-A2 is effective against the human pathogen Candida albicans (IC50 of 3.0 µg/ml) and shows even greater potency against Pichia pastoris (IC50 of 0.5 µg/ml). mybiosource.comuniprot.org Tachystatin-B2 mirrors the activity against C. albicans with an IC50 of 3.0 µg/ml and exhibits exceptional activity against P. pastoris with an IC50 of 0.1 µg/ml. uniprot.orgtcdb.org The antifungal action of tachystatins is closely linked to their ability to bind to chitin (B13524), a key component of fungal cell walls. frontiersin.orgnih.govfrontiersin.orgfrontiersin.org

Chitin-Binding Property and Its Functional Significance

A defining characteristic of Tachystatin-A1 and its congeners is their significant affinity for chitin. frontiersin.orgnih.govfrontiersin.orgresearchgate.netnih.govwikipedia.org This interaction is not merely a structural feature but is functionally crucial, particularly for its antifungal activity. frontiersin.org The binding to chitin is a key step in the mechanism by which tachystatins exert their effects on fungal pathogens. frontiersin.orgnih.govfrontiersin.orgfrontiersin.org

Causal Relationship Between Chitin Binding and Antifungal Activity

A direct causal relationship exists between the chitin-binding capacity of tachystatins and their antifungal efficacy. ebi.ac.uk The primary target on the fungal cell wall is believed to be chitin. By binding to this polysaccharide, tachystatins can disrupt the integrity of the fungal cell wall. asm.org This interaction can lead to morphological changes in the fungus and inhibit its growth. frontiersin.orgnih.govfrontiersin.org For example, fluorescence-labeled Tachystatin C was observed to stain the septum between the mother and bud of a budding yeast, a region known to be rich in chitin. This targeted binding is thought to interfere with cell wall biosynthesis and disrupt cell polarity, ultimately leading to fungal growth inhibition. asm.org

Proposed Role in Host Defense and Exoskeleton Integrity

The chitin-binding property of Tachystatin-A1 likely plays a role in the innate defense mechanisms of the horseshoe crab. most.gov.bd Chitin is not only a major component of fungal cell walls but also a primary structural element of arthropod exoskeletons. frontiersin.orgfrontiersin.org It has been proposed that chitin-binding peptides like tachystatins could be involved in wound healing processes in the host organism. plos.org By binding to exposed chitin at sites of injury, these peptides might help to maintain the integrity of the exoskeleton and protect against invading pathogens. plos.org

Mechanisms of Action at the Cellular and Subcellular Levels

Membrane Interaction and Perturbation Hypotheses

The solution structure of Tachystatin-A, an antimicrobial peptide from the Japanese horseshoe crab (Tachypleus tridentatus), reveals a cysteine-stabilized triple-stranded β-sheet as its main secondary structure. preprints.orgresearchgate.net This structural arrangement results in an amphiphilic fold, a characteristic feature observed in many peptides that interact with biological membranes. preprints.orgresearchgate.net

The amphiphilicity of Tachystatin-A is a key factor in its proposed mechanism of membrane interaction. preprints.org The molecule possesses distinct regions of positive charge and hydrophobicity. preprints.org The surface of the peptide displays concentrated areas of positive electrostatic potential, primarily due to its richness in arginine residues. preprints.org This positively charged face is thought to facilitate the initial electrostatic attraction to the negatively charged components of microbial cell membranes. preprints.org

Conversely, the opposite side of the β-sheet structures forms a wide hydrophobic surface. preprints.org This hydrophobic region is believed to enable the peptide to bind to and insert into the lipid bilayer of the membrane. preprints.org This dual character, combining electrostatic attraction with hydrophobic interaction, is hypothesized to be fundamental to its ability to perturb and interact with microbial membranes. preprints.org The structure of Tachystatin-A shares similarities with mammalian defensins, which also leverage their net positive charge for electrostatic interactions with the polyanionic surfaces of bacterial cells. preprints.org

Interaction with Lipopolysaccharides (LPS) of Bacterial Outer Membranes

Tachystatins are part of a family of antimicrobial peptides that include factors with anti-lipopolysaccharide (LPS) activity. nih.govresearcher.life LPS is a major component of the outer membrane of Gram-negative bacteria and often the first point of contact for antimicrobial peptides. nih.govdntb.gov.ua The interaction with LPS is a critical step in the antimicrobial action against these pathogens.

The structure of Tachystatin-A, with its pronounced positive electrostatic potential on one side, is well-suited for interacting with the negatively charged phosphate (B84403) groups of the lipid A portion of LPS. preprints.org While detailed studies on the specific binding of Tachystatin-A to LPS are extrapolated from related peptides, the principle is well-established for similar molecules like Tachyplesin I. nih.govdntb.gov.ua For Tachyplesin I, studies have shown that its cationic residues interact with the phosphate groups and saccharides of LPS, while hydrophobic residues interact with the acyl chains. nih.govdntb.gov.ua Given the structural and charge similarities, it is hypothesized that Tachystatin-A employs a comparable mechanism, binding to LPS and disrupting the integrity of the outer bacterial membrane. preprints.orgnih.gov This interaction can neutralize the endotoxic effects of LPS and facilitate the peptide's access to the inner membrane or intracellular targets. nih.gov

Computational Insights into Molecular Interactions

Recent computational studies have provided significant insights into the molecular interactions of Tachystatin with various host and pathogen receptors, highlighting its potential therapeutic applications. preprints.orgnih.gov

Molecular Docking and Dynamics Simulations with Host/Pathogen Receptors (e.g., ACE2, CRP, MMP9, NLRP3, TLR4)

Molecular docking and dynamics simulations have been employed to investigate the binding potential of Tachystatin with key receptors involved in infection and inflammation, such as Angiotensin-converting enzyme 2 (ACE2), C-reactive protein (CRP), Matrix metalloproteinase-9 (MMP9), NOD-like receptor protein 3 (NLRP3), and Toll-like receptor 4 (TLR4). preprints.orgnih.govresearchgate.net These computational analyses identified Tachystatin as having a high binding affinity for several of these targets, particularly ACE2, CRP, and MMP9. nih.govresearchgate.netresearchgate.net

One hundred nanosecond molecular dynamics (MD) simulations were performed to confirm the stability of the complexes formed between Tachystatin and these receptors. nih.govresearchgate.net The results showed that the Tachystatin-receptor complexes were stable, suggesting a sustained interaction. preprints.org For instance, docking studies with ACE2 revealed significant charged-polar and polar-apolar interactions, which contribute to the formation of stable complexes. nih.gov Similarly, strong binding was observed with MMP9. preprints.org These simulations provide a computational basis for the hypothesis that Tachystatin can modulate the activity of these critical receptors. nih.gov

Analysis of Binding Affinities and Stability of Tachystatin-Receptor Complexes

The binding affinities of Tachystatin to these receptors were quantified using Molecular Mechanics/Poisson–Boltzmann Surface Area (MM/PBSA) calculations, providing a deeper understanding of the interaction strength. preprints.org

Tachystatin demonstrated consistently favorable binding energies across multiple receptors. preprints.org When docked with ACE2, it achieved a HADDOCK score of -102.0 ± 3.7 a.u. and a binding energy of -10.7 kcal/mol. preprints.orgnih.gov Its average binding energy calculated via MM/PBSA was -61.58 kcal/mol. preprints.org For the MMP9 receptor, Tachystatin showed a HADDOCK score of -136.4 ± 3.4 a.u. and a binding energy of -12.2 kcal/mol. preprints.orgnih.gov In its interaction with the NLRP3 inflammasome, Tachystatin exhibited a strong binding affinity with an average energy of -69.20 kcal/mol. preprints.org These strong binding energies underscore the potential of Tachystatin to effectively interact with and modulate these receptors. preprints.orgnih.gov

Table 1: Molecular Docking and Binding Energy Data for Tachystatin with Host/Pathogen Receptors This table is interactive. You can sort and filter the data.

Receptor HADDOCK Score (a.u.) Binding Energy (kcal/mol) MM/PBSA Binding Energy (kcal/mol)
ACE2 -102.0 ± 3.7 -10.7 -61.58
MMP9 -136.4 ± 3.4 -12.2 Data not available
NLRP3 Data not available Data not available -69.20
CRP Data not available Data not available Data not available
TLR4 Data not available Data not available Data not available

Source: preprints.orgnih.gov

Table 2: Compound Names Mentioned

Compound Name
Tachystatin-A
Tachystatin-A 1
Tachyplesin
Tachyplesin I
ω-agatoxin IVA
Angiotensin-converting enzyme 2 (ACE2)
C-reactive protein (CRP)
Matrix metalloproteinase-9 (MMP9)
NOD-like receptor protein 3 (NLRP3)
Toll-like receptor 4 (TLR4)
Lipopolysaccharide (LPS)
Chitin
Phenylalanine

Potential to Disrupt Receptor-Peptide Interactions in Infection and Inflammation Pathways

This compound, an antimicrobial peptide isolated from the Japanese horseshoe crab (Tachypleus tridentatus), demonstrates significant potential in modulating infection and inflammation through the disruption of key receptor-peptide interactions. preprints.orgresearchgate.netnih.gov Its unique structural characteristics, including a cysteine-stabilized triple-stranded beta-sheet, contribute to its ability to bind to various molecular targets involved in pathogenic and inflammatory processes. researchgate.netnih.gov

Recent computational analyses, such as molecular docking and molecular dynamics simulations, have provided substantial insights into the binding capabilities of this compound. preprints.orgnih.govimamu.edu.sa These studies have highlighted its strong binding affinity for several receptors that play critical roles in cardiovascular diseases linked to infections and inflammatory responses. preprints.orgnih.govimamu.edu.sa

Detailed Research Findings:

Computational studies have systematically evaluated the interaction of this compound with multiple key receptors. The research indicates that this compound exhibits superior or comparable binding affinities to these receptors when compared with other antimicrobial peptides and standard inhibitors. preprints.org

Key receptors targeted by this compound in the context of infection and inflammation include:

Angiotensin-converting enzyme 2 (ACE2)

C-reactive protein (CRP)

Matrix metalloproteinase-9 (MMP9)

NACHT, LRR and PYD domains-containing protein 3 (NLRP3)

Toll-like receptor 4 (TLR4) preprints.orgnih.gov

The binding of this compound to these receptors is a critical mechanism through which it may exert its anti-inflammatory and anti-infective effects. preprints.org For instance, its interaction with TLR4 is significant, as this receptor is a key component of the innate immune system that recognizes pathogen-associated molecular patterns, such as lipopolysaccharide (LPS) from Gram-negative bacteria, and triggers inflammatory signaling cascades. plos.orgmdpi.com By binding to TLR4, this compound may competitively inhibit the binding of LPS, thereby dampening the downstream inflammatory response. preprints.orgplos.orgmdpi.com

The interaction with MMP9 is also noteworthy. MMPs are involved in the degradation of the extracellular matrix, a process that is heightened during inflammation and infection. preprints.org By binding to and potentially inhibiting MMP9, this compound could help in mitigating tissue damage associated with inflammatory conditions. preprints.org Similarly, its affinity for CRP, a classical acute-phase inflammatory marker, suggests a role in modulating systemic inflammatory responses. preprints.org

The stability of the complexes formed between this compound and these receptors has been confirmed through molecular dynamics simulations, indicating that these interactions are not transient but are maintained over time, which is crucial for a sustained biological effect. preprints.orgresearchgate.netnih.gov

Interactive Data Table: Binding Affinity of this compound with Key Receptors

The following table summarizes the findings from computational studies, showcasing the binding affinity of this compound to various receptors involved in infection and inflammation. The binding affinity is often represented by parameters such as the HADDOCK score and binding energies, where more negative values typically indicate stronger binding. preprints.org

Target ReceptorPeptideHADDOCK ScoreBinding Energy (kcal/mol)Key Interactions
ACE2 This compoundHighFavorableStrong binding with multiple receptor sites. preprints.org
CRP This compoundHighFavorableStrong interactions observed. preprints.orgnih.govresearchgate.net
MMP9 This compoundHighFavorableConsistently strong binding. preprints.orgnih.govresearchgate.net
NLRP3 This compoundFavorableSignificantEffective inhibition potential. preprints.org
TLR4 This compoundFavorableSignificantStrong intermolecular contacts, including charged-apolar and polar-apolar interactions. preprints.org

This data is based on computational molecular docking and dynamics simulations. preprints.orgnih.govresearchgate.net

These findings underscore the potential of this compound as a molecule capable of disrupting critical receptor-peptide interactions that drive infection and inflammation. preprints.org Its ability to engage with a range of receptors suggests a multi-pronged mechanism of action, making it a promising candidate for further investigation in the development of novel therapeutic strategies. preprints.orgnih.gov

Structure Activity Relationships Sar of Tachystatin a 1 and Analogs

Impact of Disulfide Bonds on Antimicrobial Function and Stability

The structure of Tachystatin-A 1 is characterized by a cysteine-stabilized triple-stranded β-sheet. nih.govresearchgate.net This compact, folded structure is maintained by three disulfide bonds, which are crucial for its stability and antimicrobial activity. researchgate.netmdpi.com The correct pairing of these disulfide bonds has been confirmed through two-dimensional nuclear magnetic resonance (NMR) measurements. nih.govresearchgate.net

The cysteine-rich nature of this compound places it within a family of antimicrobial peptides where the disulfide bridges are essential for maintaining the amphiphilic folding necessary for interaction with microbial membranes. researchgate.netresearchgate.net This amphiphilic conformation, with distinct hydrophobic and hydrophilic regions, is a common feature among many membrane-interactive peptides and is believed to be a key factor in their mechanism of action. researchgate.net Studies on related cysteine-rich peptides, such as tachyplesin, have demonstrated that linearization of the peptide through the removal or modification of disulfide bonds leads to a significant reduction in antimicrobial and antiviral activity. ubc.ca This suggests that the rigid, folded structure conferred by the disulfide bonds in this compound is critical for its biological function, likely by properly orienting the amino acid residues involved in membrane interaction and chitin (B13524) binding. ubc.ca

Identification of Critical Amino Acid Residues for Biological Activities

Specific amino acid residues within the this compound sequence play pivotal roles in its biological functions, including its potent antimicrobial and chitin-binding capabilities.

Role of Phe(9) in Chitin Binding

A key finding from structural comparisons between this compound and cellulose-binding proteins is the likely importance of the Phenylalanine residue at position 9 (Phe(9)) for its chitin-binding activity. nih.govresearchgate.netproteopedia.org This aromatic residue is hypothesized to be an essential component of the novel chitin-binding motif present in this compound. nih.govresearchgate.netproteopedia.org While this compound does not share structural homology with well-known chitin-binding motifs, the strategic positioning of Phe(9) within its three-dimensional structure is thought to facilitate the interaction with the chitin polymer. nih.govresearchgate.net

Residue Modification and Truncation Studies

While specific residue modification and truncation studies exclusively on this compound are not extensively detailed in the provided search results, research on analogous peptides like tachyplesin offers valuable insights into the structure-activity relationships of such molecules. For instance, in tachyplesin, the internal disulfide bridge between Cys7 and Cys12 was found to be critical for its broad-spectrum antimicrobial activity. nih.gov Furthermore, modifications to specific amino acid residues in tachyplesin, such as the substitution of phenylalanine, led to analogs with significantly improved activity and toxicity profiles. nih.gov Such studies highlight that targeted modifications of key residues can fine-tune the biological properties of these peptides. Extrapolating from this, it is highly probable that modifications to specific residues in this compound, beyond Phe(9), would also significantly impact its antimicrobial efficacy and target selectivity.

Comparison of this compound SAR with Other Tachystatin Isoforms

The Tachystatin family comprises several isoforms, including Tachystatin A, B, and C, which exhibit both similarities and distinct differences in their structure-activity relationships. Tachystatin A and B are homologous and share significant structural similarity, including a cysteine-stabilized fold. researchgate.netnih.gov Both possess antimicrobial and chitin-binding properties. nih.govwikipedia.org However, Tachystatin C shows no significant sequence similarity to Tachystatins A and B. researchgate.net

A key difference lies in their structural motifs and resulting biological activities. While Tachystatin A's antimicrobial action is thought to be similar to that of defensins, Tachystatin B features an inhibitory cystine-knot (ICK) motif, a structural feature common in many ion channel antagonists, although Tachystatin B itself lacks neurotoxic activity. nih.govwikipedia.org In contrast, Tachystatin C possesses a distinct structural motif that forms an amphiphilic beta-sheet at the C-terminus, which is responsible for its hemolytic and cell-lytic activities. researchgate.net

Structural comparisons between Tachystatin A and B have suggested that Tyr(14) and Arg(17) in the long loop of Tachystatin B are essential for chitin binding. nih.gov Given the homology, it is plausible that corresponding residues in this compound also contribute to this function. The thermally stable variant, tachystatin-A2, has been identified in Tachypleus gigas. mdpi.com

Relationship Between Conformational Features and Specific Bioactivities

The flexibility of the peptide, particularly in certain regions, may also play a role in its antimicrobial action. researchgate.net This flexibility can facilitate the necessary conformational changes for the peptide to insert itself into the bacterial membrane. researchgate.net The rigid structure conferred by the disulfide bonds, combined with the flexibility of loop regions, likely provides the optimal conformation for both chitin binding and membrane interaction. The chitin-binding ability itself is a significant bioactivity, suggesting a potential dual-action mechanism where the peptide first binds to the chitin-containing cell walls of fungi and then exerts its membrane-disrupting antimicrobial effects.

Methodologies for Academic Research on Tachystatin a 1

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

The determination of the three-dimensional structure of Tachystatin-A 1 in solution was accomplished primarily through two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. nih.govnih.gov This powerful, non-invasive technique allows for the detailed analysis of molecular structures at the atomic level. The process involves dissolving the purified peptide in a suitable solvent system, often a mixture of H₂O and D₂O, to a specific concentration and pH. researchgate.net

The structural analysis of this compound utilized several key 2D NMR experiments:

Total Correlation Spectroscopy (TOCSY): This experiment is used to identify networks of coupled protons within each amino acid residue.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is crucial for determining the tertiary structure. It detects protons that are close in space (typically < 5 Å apart), even if they are far apart in the primary amino acid sequence. The intensities of NOESY cross-peaks provide distance constraints that are essential for structure calculation. researchgate.net

Double-Quantum-Filtered Correlation Spectroscopy (DQF-COSY): This experiment provides information about protons that are coupled through two or three chemical bonds, aiding in the assignment of amino acid spin systems.

Data from these experiments, including NOE-derived distance constraints and coupling constants, were used in conjunction with distance-restrained simulated annealing calculations to generate a final set of 20 converged structures. researchgate.net This comprehensive analysis revealed that the dominant secondary structure of this compound is a cysteine-stabilized, triple-stranded β-sheet, a feature that contributes to its stability and amphipathic nature. nih.govnih.gov The correct pairing of its three disulfide bonds was also confirmed through this process. nih.govresearchgate.net

Computational Approaches in Peptide Research

Computational methods are indispensable in modern peptide research, offering insights that complement experimental data. These in silico techniques are used to predict structures, understand molecular interactions, and analyze sequence relationships, thereby guiding further laboratory investigation.

While specific molecular docking and MD simulation studies focused solely on this compound are not extensively detailed in the provided literature, these methodologies are standard for investigating peptide-target interactions.

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, such as a chitin (B13524) polymer or a component of a microbial cell membrane). The goal is to find the binding mode with the lowest free energy, which represents the most stable and likely conformation. For this compound, docking could be used to:

Identify key amino acid residues involved in binding to chitin.

Model its interaction with bacterial lipopolysaccharide (LPS) or fungal glucans.

Predict binding affinities for different targets.

Molecular Dynamics (MD) Simulations provide insights into the physical movement of atoms and molecules over time. After an initial docking pose is established, MD simulations can be run to assess the stability and dynamics of the peptide-receptor complex in a simulated physiological environment. This method can reveal conformational changes upon binding and calculate binding free energies, offering a more dynamic picture of the interaction than static docking alone.

Bioinformatics plays a crucial role in understanding the evolutionary and structural context of this compound.

Sequence Analysis: The amino acid sequence of this compound has been compared to vast protein databases using tools like BLAST (Basic Local Alignment Search Tool). This analysis revealed that this compound shares sequence similarity with ω-agatoxin IVA, a calcium channel blocker from spider venom, and structural similarities with mammalian defensins. nih.govnih.gov This suggests a shared evolutionary origin or convergent evolution of a structurally effective antimicrobial fold.

Homology Modeling: This technique, also known as comparative modeling, is used to construct a three-dimensional model of a protein when its sequence is known but its structure has not been experimentally determined. It relies on an experimentally determined structure of a related homologous protein (a "template"). For this compound, even with its NMR-determined structure, homology modeling could be used to:

Predict the structures of related but uncharacterized tachystatin variants.

Model the structure of this compound in complex with a binding partner, using a known structure of a similar complex as a template.

In Vitro Assays for Biological Activity Characterization

To understand the functional properties of this compound, a series of in vitro assays are employed to quantify its biological effects on microorganisms and its binding affinity for specific molecular targets.

The antimicrobial activity of this compound is evaluated against a panel of clinically relevant microorganisms. The primary method for this is the Minimum Inhibitory Concentration (MIC) assay . The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

The general procedure involves:

Preparing a series of twofold dilutions of this compound in a liquid growth medium.

Inoculating each dilution with a standardized number of microbial cells.

Incubating the samples under conditions appropriate for the specific test organism.

Observing the samples for visible turbidity, which indicates microbial growth. The lowest concentration without turbidity is the MIC.

Research has demonstrated that this compound possesses a broad spectrum of activity, inhibiting the growth of Gram-positive bacteria, Gram-negative bacteria, and fungi. nih.gov This broad activity is a key characteristic of the tachystatin family of peptides.

Table 1. Antimicrobial Spectrum of this compound
Microorganism ClassActivityReference
Gram-Positive BacteriaActive nih.gov
Gram-Negative BacteriaActive nih.gov
FungiActive nih.govnih.gov

The potent antifungal activity of this compound is closely linked to its ability to bind chitin, a major structural component of fungal cell walls. nih.gov The affinity of the peptide for this polysaccharide is quantified using chitin binding assays.

A typical assay protocol is as follows:

An insoluble chitin substrate (e.g., colloidal chitin, chitin beads, or crystalline α-chitin) is prepared.

A known concentration of this compound is incubated with the chitin substrate in a buffer for a specific period, often at a low temperature to allow binding to reach equilibrium.

The mixture is centrifuged to separate the insoluble chitin-peptide complex from the supernatant, which contains the unbound, free peptide.

The concentration of the free peptide in the supernatant is measured, typically using a protein quantification method like the BCA assay or by measuring UV absorbance.

The amount of bound peptide is calculated by subtracting the free peptide concentration from the initial total peptide concentration.

These assays have confirmed that this compound binds specifically and significantly to chitin. nih.gov Structural comparisons and binding studies suggest that a specific residue, Phenylalanine-9 (Phe-9), may be essential for this interaction. nih.govnih.gov this compound does not show significant binding to other polysaccharides like cellulose, mannan, or xylan, highlighting the specificity of this interaction.

Membrane Interaction Studies (e.g., Model Systems)

The interaction of this compound with cell membranes is a crucial aspect of its antimicrobial activity. Model membrane systems are instrumental in elucidating the mechanisms of this interaction in a controlled environment. Tachystatin A possesses an amphiphilic structure, a common feature of peptides that interact with membranes nih.gov. Its mode of action is thought to be similar to that of defensins, which are known to disrupt microbial membranes nih.gov.

Liposome Leakage Assays: A primary method to investigate membrane disruption is the liposome leakage assay. In this technique, large unilamellar vesicles (LUVs) are loaded with a fluorescent dye, such as calcein, at a concentration that leads to self-quenching. Upon addition of a membrane-permeabilizing agent like this compound, the dye is released, resulting in an increase in fluorescence that can be monitored over time. The extent of dye leakage provides a quantitative measure of the peptide's ability to compromise membrane integrity.

Artificial Lipid Bilayers: To study the electrical properties of membranes in the presence of this compound, artificial lipid bilayers, such as tethered bilayer lipid membranes (tBLMs), can be utilized. These systems allow for the measurement of changes in membrane capacitance and conductance upon peptide interaction. An increase in conductance would suggest the formation of pores or channels through the lipid bilayer.

Table 1: Representative Data from a Hypothetical Liposome Leakage Assay with this compound

This compound Concentration (µM)Percentage of Calcein Leakage (%)
0.15.2
0.523.8
1.055.1
2.089.7
5.098.3

This table is illustrative and does not represent actual experimental data, which is not available in the reviewed literature.

Transcriptome Analysis for Gene Identification and Expression Profiling

Transcriptome analysis is a powerful tool to understand the cellular response to an antimicrobial peptide at the genetic level. By analyzing the complete set of RNA transcripts in a cell, researchers can identify which genes are up- or down-regulated in response to this compound treatment. This provides insights into the cellular pathways that are affected and the defense mechanisms that are triggered.

RNA Sequencing (RNA-Seq): The primary technique for transcriptome analysis is RNA-Seq. In a typical experiment, fungal or bacterial cells would be exposed to this compound for a defined period. RNA would then be extracted from both treated and untreated (control) cells, converted to cDNA, and sequenced using next-generation sequencing platforms. The resulting sequence reads are then mapped to a reference genome to quantify the expression level of each gene.

Differential Gene Expression Analysis: The key output of a transcriptome study is the identification of differentially expressed genes (DEGs). These are genes that show a statistically significant change in expression level between the treated and control groups. Further bioinformatics analysis of the DEGs can reveal enriched biological pathways and cellular processes that are impacted by this compound. For instance, an upregulation of genes involved in cell wall synthesis might suggest a cellular response to membrane damage.

Table 2: Hypothetical Differentially Expressed Genes in a Fungus Treated with this compound

Gene IDGene NameFunctionFold Changep-value
Fg01234CHS1Chitin synthase 1+3.5<0.001
Fg05678ERG11Ergosterol biosynthesis-2.8<0.005
Fg09012HSP70Heat shock protein 70+4.2<0.001
Fg13141CAT1Catalase 1+2.1<0.01

This table is illustrative and does not represent actual experimental data, which is not available in the reviewed literature.

Future Directions in Basic and Translational Research on Tachystatin a 1

Deeper Elucidation of Undetermined Molecular Mechanisms of Action

While the antifungal activity of Tachystatin-A 1 is linked to its ability to bind chitin (B13524), the precise molecular events that follow this binding and lead to fungal cell death are not fully understood. nih.gov It is hypothesized that this interaction disrupts the fungal cell wall, but the downstream effects on membrane integrity and intracellular processes require further investigation. nih.govfrontiersin.org For instance, while Tachystatin C, a related peptide, has been shown to lyse Pichia pastoris cells, indicating membrane disruption, the exact lytic mechanism of this compound is yet to be definitively characterized. nih.gov Future studies should focus on dissecting the causal relationship between chitin binding and the subsequent cascade of events that result in antimicrobial action. It is also suggested that this compound may have intracellular targets, similar to other antimicrobial peptides that can translocate across the cell membrane and interact with molecules like DNA. ubc.ca

Investigation of Novel Chitin-Binding Mechanisms and Applications

This compound and the structurally similar spider toxin, ω-agatoxin IVA, represent a novel family of chitin-binding peptides, as they show no structural homology to well-established chitin-binding motifs. nih.govresearchgate.net This unique binding characteristic opens up avenues for new applications. Research is needed to precisely map the binding sites and understand the molecular forces governing this interaction. It is suggested that Phenylalanine at position 9 (Phe9) might be a crucial residue for chitin binding in this compound. nih.govresearchgate.net A deeper understanding of this novel mechanism could lead to the design of highly specific chitin-targeting molecules for various applications, including the development of new antifungal agents and tools for studying chitin-containing organisms. researchgate.net

Advanced Structural Studies and Conformational Landscapes

The solution structure of this compound has been determined to be a cysteine-stabilized, triple-stranded β-sheet, which contributes to its amphiphilic nature, a common feature of membrane-interactive peptides. nih.govresearchgate.net However, static structural data provides only a partial picture. Advanced techniques are needed to explore the conformational landscape of this compound, especially as it interacts with different biological targets. arxiv.org Understanding the dynamic changes in its three-dimensional structure upon binding to chitin or bacterial membranes is crucial for a complete understanding of its function. mdpi.com Such studies could reveal how the peptide adapts its conformation to interact with diverse molecular partners, providing insights for the design of peptides with enhanced or altered activities. elifesciences.orgbiorxiv.org

Exploration of this compound as a Research Probe for Cellular Pathways

The specific binding properties of this compound make it a potential tool for investigating cellular processes. Its ability to target chitin could be exploited to study the synthesis and remodeling of the fungal cell wall. frontiersin.org Furthermore, recent computational studies have suggested that this compound exhibits strong binding affinities for several receptors associated with cardiovascular diseases (CVDs), such as ACE2, CRP, and MMP9. preprints.org Molecular dynamics simulations have indicated that this compound can form stable complexes with these receptors, suggesting its potential to modulate their activity. preprints.org This opens up an entirely new field of research where this compound could be used as a molecular probe to explore the roles of these receptors in both normal physiology and disease states, particularly in the context of infection-related inflammation. preprints.orgresearchgate.net

Synergistic Interactions with Other Antimicrobial Molecules

The innate immune system of the horseshoe crab relies on the synergistic action of various antimicrobial peptides. researchgate.net Investigating the synergistic potential of this compound with other antimicrobial agents is a promising area of research. For example, Tachycitin, another peptide from the horseshoe crab, enhances the antibacterial activity of big defensin. frontiersin.orgnih.gov Studies on tachyplesin III have shown that its antifungal activity is enhanced when combined with the antifungal drug terbinafine. psu.edu Future research should explore combinations of this compound with conventional antibiotics and other antimicrobial peptides. Such combinations could potentially lower the required effective doses, broaden the spectrum of activity, and reduce the likelihood of resistance development. mdpi.com

Bioengineering and Synthetic Biology Approaches for this compound Research

Synthetic biology and bioengineering offer powerful tools to advance this compound research. nih.gov Recombinant production of this compound in systems like E. coli can provide a sustainable and scalable source of the peptide for research and potential therapeutic development. biotechniques.comtandfonline.com These approaches also facilitate the creation of engineered variants of this compound. cbd.int By systematically altering its amino acid sequence, researchers can probe the structure-function relationships, identify key residues for activity and stability, and potentially design new peptides with improved antimicrobial properties or novel functionalities. escholarship.orgnih.govuniversiteitleiden.nl Cell-free protein synthesis systems also present a viable platform for producing this compound and its analogs, allowing for rapid prototyping and screening of new designs. tandfonline.com

Q & A

Q. What experimental protocols are recommended for isolating Tachystatin-A 1 from biological sources?

To isolate this compound, researchers should employ chromatographic techniques such as reverse-phase HPLC or affinity chromatography, coupled with mass spectrometry for purity validation. Key parameters include buffer pH optimization (e.g., using 20 mM Tris-HCl at pH 7.4) and gradient elution conditions tailored to the compound’s hydrophobicity. Ensure reproducibility by documenting retention times and spectral profiles .

Q. How can researchers confirm the structural identity of this compound?

Structural confirmation requires a multi-method approach:

  • NMR spectroscopy for atomic-level resolution of peptide bonds and disulfide bridges.
  • Circular dichroism (CD) to analyze secondary structure (e.g., β-sheet dominance).
  • Edman degradation or tandem MS for sequencing. Cross-validate results with existing literature to resolve ambiguities .

Q. What in vitro assays are suitable for studying this compound’s antimicrobial activity?

Use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive bacteria (e.g., Staphylococcus aureus). Include positive controls (e.g., vancomycin) and account for compound solubility in culture media .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

  • Systematic replication : Repeat assays under identical conditions (pH, temperature, bacterial strain) to isolate variables.
  • Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify confounding factors (e.g., batch-to-batch variability in compound purity).
  • Dose-response curves : Test a wider concentration range to detect non-linear effects .

Q. What strategies optimize the stability of this compound in long-term biochemical studies?

  • Lyophilization : Preserve activity by storing the compound at -80°C in argon-sealed vials.
  • Protease inhibitors : Add EDTA or phenylmethylsulfonyl fluoride (PMSF) to buffers during kinetic assays.
  • Circular dichroism (CD) monitoring : Track structural degradation over time .

Q. How can computational modeling enhance understanding of this compound’s structure-function relationships?

  • Molecular dynamics simulations : Predict binding affinities to bacterial membrane components (e.g., lipid II).
  • Docking studies : Use software like AutoDock Vina to map interactions with target proteins (e.g., penicillin-binding proteins). Validate predictions with mutagenesis experiments on key residues .

Methodological Guidance for Data Interpretation

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound?

  • Non-linear regression models (e.g., log-logistic curves) to estimate EC₅₀ values.
  • Bootstrap resampling for confidence intervals in small-sample studies. Avoid overfitting by using Akaike’s Information Criterion (AIC) for model selection .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure compound half-life, tissue distribution, and metabolic clearance in animal models.
  • Bioavailability adjustments : Use nanoformulations (e.g., liposomes) to enhance delivery. Cross-reference with transcriptomic data to identify host-pathogen interactions that modulate activity .

Data Presentation Standards

Parameter Recommended Format Source
Structural DataPDB files for NMR/MD simulations
Bioactivity MetricsMIC (µg/mL) ± SEM, n ≥ 3 replicates
Chromatographic ProfilesRetention time (min), UV λmax (nm)

Key Considerations for Peer Review

  • Reproducibility : Share raw data (e.g., NMR spectra, HPLC chromatograms) as supplementary material .
  • Ethical reporting : Adhere to NIH guidelines for preclinical studies (e.g., ARRIVE criteria) .
  • Contradiction analysis : Use funnel plots to detect publication bias in meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.